6-(propan-2-yloxy)-1H-indazol-5-amine
CAS No.:
Cat. No.: VC17447081
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 6-propan-2-yloxy-1H-indazol-5-amine |
| Standard InChI | InChI=1S/C10H13N3O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | QWDTVYCVSZMQCD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C2C=NNC2=C1)N |
Introduction
The compound "6-(propan-2-yloxy)-1H-indazol-5-amine" is a derivative of the indazole family, characterized by a fused bicyclic structure containing a five-membered pyrazole ring and a six-membered benzene ring. The specific substituents, such as the propan-2-yloxy group at position 6 and the amine group at position 5, suggest potential biological activity and synthetic utility.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the Indazole Core: Starting from substituted hydrazines and ortho-substituted aromatic aldehydes or ketones.
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Functionalization: Introduction of the propan-2-yloxy group via alkylation reactions using isopropanol derivatives.
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Amination: Incorporation of the amine group through nucleophilic substitution or reduction reactions.
These steps can be optimized for yield and purity using modern synthetic techniques such as microwave-assisted synthesis or catalytic methods.
Potential Applications
Indazole derivatives are widely studied for their biological activities, including:
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Anticancer Activity: Many indazole derivatives act as kinase inhibitors, targeting specific cancer pathways.
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Anti-inflammatory Activity: Substituted indazoles have been investigated for their role in modulating inflammatory responses.
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Antimicrobial Properties: The amine and ether functionalities may enhance interactions with microbial targets.
The exact pharmacological profile of "6-(propan-2-yloxy)-1H-indazol-5-amine" would require experimental validation through in vitro and in vivo studies.
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